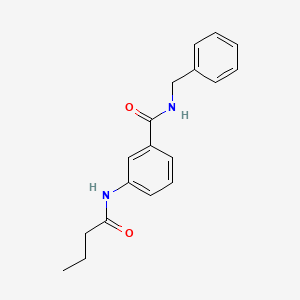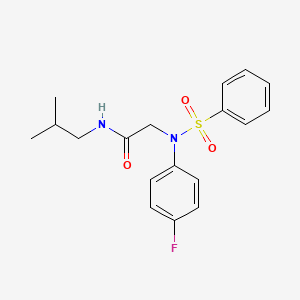![molecular formula C11H11N3O2 B4677497 N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide](/img/structure/B4677497.png)
N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide
Overview
Description
N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide, also known as IDO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (IDO), which plays a crucial role in regulating the immune system.
Mechanism of Action
N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide acts as a potent inhibitor of the enzyme indoleamine 2,3-dioxygenase (N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide). N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide is an enzyme that plays a crucial role in regulating the immune system by catalyzing the conversion of tryptophan to kynurenine. By inhibiting N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide, N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide can prevent the depletion of tryptophan, which is essential for the proper functioning of immune cells. This, in turn, can enhance the immune response against tumors and infectious agents.
Biochemical and Physiological Effects:
N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide has been shown to have various biochemical and physiological effects. It can modulate the production of cytokines, chemokines, and other immune-regulatory molecules. It can also inhibit the proliferation and migration of tumor cells. Moreover, it can enhance the activity of immune cells, such as T cells and natural killer cells.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide in lab experiments is its potent inhibitory activity against N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide. This allows researchers to study the role of N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide in various biological processes and diseases. However, one of the limitations of using this compound is its low solubility in aqueous solutions, which can affect its bioavailability and efficacy.
Future Directions
There are several future directions for the research on N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide. One of the areas of interest is the development of more potent and selective N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide inhibitors. Another area of research is the identification of biomarkers that can predict the response to N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide inhibitors in patients with cancer and other diseases. Additionally, the use of N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide in combination with other immunotherapeutic agents is being explored for its potential synergistic effects. Finally, the investigation of the role of N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide in various neurological and psychiatric disorders is an emerging area of research.
In conclusion, N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide is a promising compound with potential therapeutic applications. Its potent inhibitory activity against N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide makes it a valuable tool for studying the role of N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide in various biological processes and diseases. Further research is needed to fully understand the mechanism of action and therapeutic potential of this compound.
Scientific Research Applications
N~2~-[(2-oxo-1,2-dihydro-3H-indol-3-ylidene)methyl]glycinamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory, immunomodulatory, and antitumor properties. This compound has been investigated for its potential use in the treatment of various diseases, including cancer, autoimmune disorders, and infectious diseases.
properties
IUPAC Name |
2-[(2-hydroxy-1H-indol-3-yl)methylideneamino]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c12-10(15)6-13-5-8-7-3-1-2-4-9(7)14-11(8)16/h1-5,14,16H,6H2,(H2,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQLNKWYNFYUEBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)O)C=NCC(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(((2-oxoindolin-3-ylidene)methyl)amino)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-({5-[3-(2,4-dichlorophenoxy)propyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(3-fluorophenyl)acetamide](/img/structure/B4677433.png)
![1-(4-fluorophenyl)-2-[3-(1H-pyrazol-1-yl)propyl]-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B4677438.png)

![1-(3-methylphenyl)-4-{[5-(2-nitrophenyl)-2-furyl]methylene}-3,5-pyrazolidinedione](/img/structure/B4677451.png)
![1-(2,4-dimethoxyphenyl)-4-[(4-phenyl-1-piperazinyl)carbonyl]-2-pyrrolidinone](/img/structure/B4677462.png)
![1-(3,4-dimethylphenyl)-5-{[5-(2-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4677470.png)
![2-amino-4-{[2-(4-methoxyphenyl)-2-oxoethyl]thio}-6-(methylthio)-5-pyrimidinecarbonitrile](/img/structure/B4677476.png)
![4-[5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(3,4-dichlorophenyl)butanamide](/img/structure/B4677484.png)
![N-benzyl-N'-[2-(3-chlorophenyl)ethyl]thiourea](/img/structure/B4677490.png)
![methyl 4-chloro-3-{[N-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)-N-(4-fluorophenyl)glycyl]amino}benzoate](/img/structure/B4677501.png)
![3-[(3,4-dichlorophenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B4677508.png)

![2-{[5-(2-chlorophenyl)-2-furyl]methylene}-6-methyl-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B4677519.png)
![N-(4-chlorophenyl)-N'-[1-(2-pyridinyl)ethyl]urea](/img/structure/B4677525.png)